molecular formula C13H28N4S B14714927 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- CAS No. 13190-21-1

2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-

Cat. No.: B14714927
CAS No.: 13190-21-1
M. Wt: 272.46 g/mol
InChI Key: ZVJRZYLEUIKWJI-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is an organosulfur compound with the molecular formula C13H28N4S This compound is a derivative of imidazolidinethione, featuring two diethylamino groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- typically involves the reaction of imidazolidinethione with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is unique due to the presence of diethylamino groups, which enhance its solubility and reactivity. This structural modification allows for a broader range of applications compared to its analogs .

Properties

CAS No.

13190-21-1

Molecular Formula

C13H28N4S

Molecular Weight

272.46 g/mol

IUPAC Name

1,3-bis(diethylaminomethyl)imidazolidine-2-thione

InChI

InChI=1S/C13H28N4S/c1-5-14(6-2)11-16-9-10-17(13(16)18)12-15(7-3)8-4/h5-12H2,1-4H3

InChI Key

ZVJRZYLEUIKWJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1CCN(C1=S)CN(CC)CC

Origin of Product

United States

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